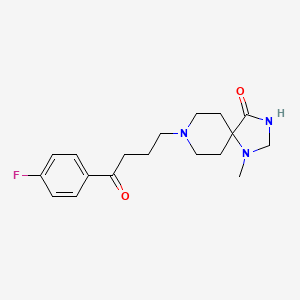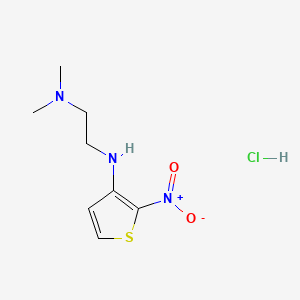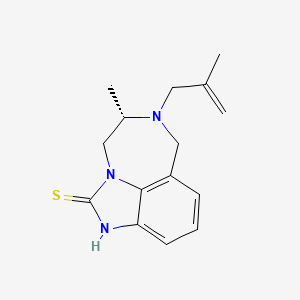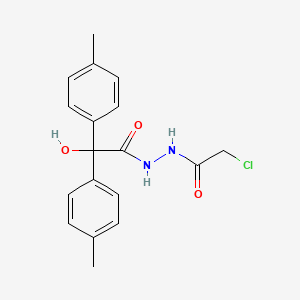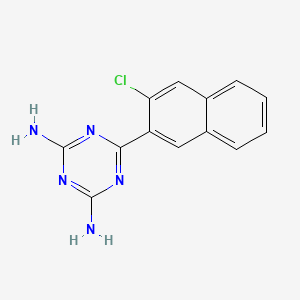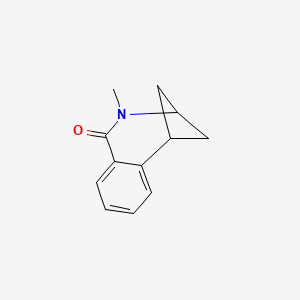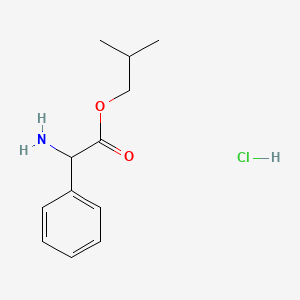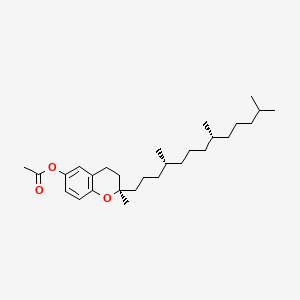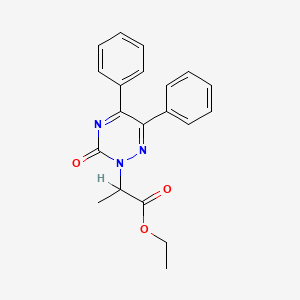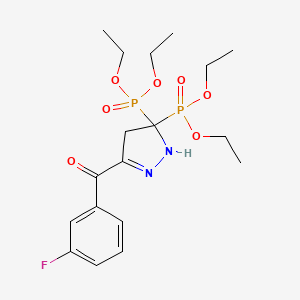
Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzoyl group and a pyrazolylidene moiety, making it an interesting subject for research in chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the 3-fluorobenzoyl precursor, which is then reacted with other reagents to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorobenzoyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester involves its interaction with specific molecular targets and pathways The fluorobenzoyl group and pyrazolylidene moiety play key roles in its activity, influencing its binding affinity and reactivity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (3-fluorobenzoyl)acetate: Shares the fluorobenzoyl group but differs in its overall structure and properties.
4-Fluorobenzylamine: Contains a fluorobenzyl group, offering different reactivity and applications.
3-Fluorobenzoic acid: A simpler compound with a fluorobenzoyl group, used in various chemical reactions.
Uniqueness
Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
132508-17-9 |
|---|---|
Molekularformel |
C18H27FN2O7P2 |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
[5,5-bis(diethoxyphosphoryl)-1,4-dihydropyrazol-3-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H27FN2O7P2/c1-5-25-29(23,26-6-2)18(30(24,27-7-3)28-8-4)13-16(20-21-18)17(22)14-10-9-11-15(19)12-14/h9-12,21H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
UIBAAMPWVKMRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1(CC(=NN1)C(=O)C2=CC(=CC=C2)F)P(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


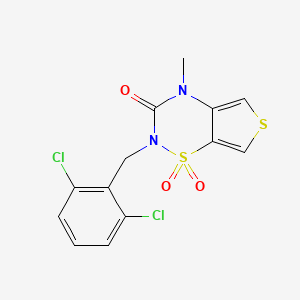
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
